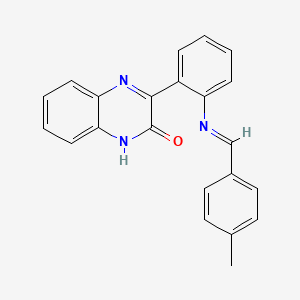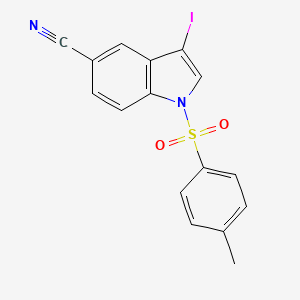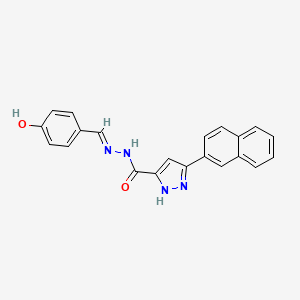
(E)-3-(2-((4-methylbenzylidene)amino)phenyl)quinoxalin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-3-(2-((4-methylbenzylidene)amino)phenyl)quinoxalin-2(1H)-one is a useful research compound. Its molecular formula is C22H17N3O and its molecular weight is 339.398. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthetic Chemistry Applications
Quinoxalin-2(1H)-ones, including compounds similar to “(E)-3-(2-((4-methylbenzylidene)amino)phenyl)quinoxalin-2(1H)-one,” are of significant interest due to their diverse biological activities and potential as therapeutic agents. One study highlights a one-pot synthesis method for multisubstituted quinoxalin-2(1H)-ones via a Ugi four-component reaction (4CR) followed by a catalytic aza-Wittig sequence, offering an efficient route to these compounds in high yields (Yan-Mei Yan et al., 2018). Another research effort focused on the synthesis of 3-amino-1H-quinolin-2-one, demonstrating the versatility of quinoxalin-2(1H)-one derivatives in synthetic chemistry (Cecilia Juárez-Gordiano et al., 2002).
Pharmacological Applications
Quinoxaline derivatives, including those structurally related to “this compound,” have shown promising pharmacological activities. For instance, quinoxaline 1,4-dioxide derivatives exhibited significant antimicrobial activity against various bacterial and yeast strains, suggesting their potential as novel antimicrobial agents (Mónica Vieira et al., 2014). Similarly, imidazoquinoline derivatives were identified as selective allosteric enhancers of human A3 adenosine receptors, indicating their utility in treating conditions such as brain ischemia and other hypoxic conditions (Zhang-Guo Gao et al., 2002).
Properties
IUPAC Name |
3-[2-[(4-methylphenyl)methylideneamino]phenyl]-1H-quinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O/c1-15-10-12-16(13-11-15)14-23-18-7-3-2-6-17(18)21-22(26)25-20-9-5-4-8-19(20)24-21/h2-14H,1H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRQWGOMGWDWQDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=NC2=CC=CC=C2C3=NC4=CC=CC=C4NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(E)-N-[3-(2-oxopyrrolidin-1-yl)propyl]-2-phenylethenesulfonamide](/img/structure/B2981145.png)
![6-Cyclopropyl-2-[1-[6-(trifluoromethyl)pyridine-3-carbonyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2981148.png)


![4-[(2-Cyanobenzyl)oxy]-3-iodo-5-methoxybenzoic acid](/img/structure/B2981152.png)

![N-(1-cyano-1-cyclopropylethyl)-2-[4-(2-methoxyethyl)piperazin-1-yl]acetamide](/img/structure/B2981155.png)

![Ethyl 4-[[2-[[4-(2,5-dimethylphenyl)-5-[[(4-morpholin-4-ylsulfonylbenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2981157.png)


